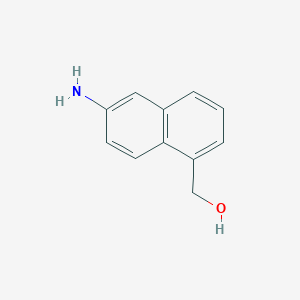
4,5-Dimethylquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethylquinolin-8-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound’s structure consists of a quinoline core with two methyl groups at the 4th and 5th positions and a hydroxyl group at the 8th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,5-Dimethylquinolin-8-ol can be synthesized through various methods. One common approach involves the Skraup-Doebner-Von Miller synthesis, which is a modified version of the traditional Skraup synthesis. This method involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method includes the regioselective deuteration of 2,5-dimethylquinolin-8-ol using ambient reaction conditions and low-cost reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is becoming increasingly popular to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline N-oxides back to quinolines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinolines, which can have different biological and chemical properties depending on the introduced functional groups .
Applications De Recherche Scientifique
4,5-Dimethylquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5-Dimethylquinolin-8-ol involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit the polymerization of hemozoin, a crucial process in the life cycle of the malaria parasite . Additionally, they can interact with DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication .
Comparaison Avec Des Composés Similaires
4,5-Dimethylquinolin-8-ol can be compared with other similar compounds, such as:
Quinolines: These compounds share the quinoline core structure but differ in their substituents.
Quinolones: These are synthetic derivatives of quinolines with a broader spectrum of biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Propriétés
Numéro CAS |
15011-28-6 |
|---|---|
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
4,5-dimethylquinolin-8-ol |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-9(13)11-10(7)8(2)5-6-12-11/h3-6,13H,1-2H3 |
Clé InChI |
BMSFUUKWVPJQMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=NC2=C(C=C1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



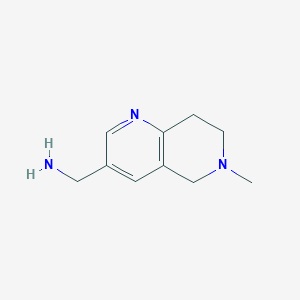

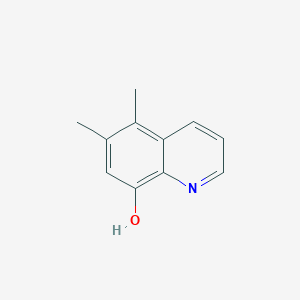
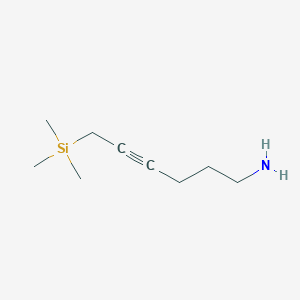
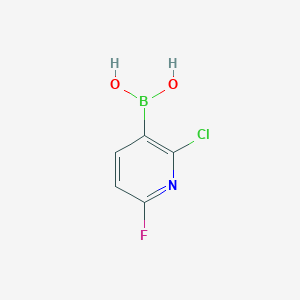
![5-Fluoro-2,4-Dihydro-Indeno[1,2-C]Pyrazole](/img/structure/B11913341.png)



![7,8-Dihydro-6H-cyclopenta[g]quinoxaline](/img/structure/B11913366.png)


